N(6)-((Chrysen-5-yl)methyl)adenine
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Description
“N(6)-((Chrysen-5-yl)methyl)adenine” is a derivative of adenine, which is a purine base used in the formation of DNA and RNA. Adenine methylation is an epigenetic modification present in DNA (6mA) and RNA (m6A) that has a regulatory function in many cellular processes . This modification occurs through a reversible reaction that covalently binds a methyl group, usually at the N6 position of the purine ring .
Synthesis Analysis
The synthesis of N(6)-adenine derivatives involves complex biochemical reactions. For instance, N6-methyladenine significantly hinders DNA- and RNA-directed DNA synthesis . Systematic investigations of 5’-triphosphates of a variety of 5-substituted 2’-deoxyuridine analogs in primer extension have been performed .Molecular Structure Analysis
The molecular structure of N(6)-adenine derivatives is characterized by the addition of a methyl group at the N6 position of the adenine molecule. This modification carries biophysical properties that affect the stability of nucleic acids as well as their binding affinity with other molecules .Chemical Reactions Analysis
The chemical reactions involving N(6)-adenine derivatives are complex and involve various enzymes. For example, the dynamics of m6A incorporation into RNA are regulated by “writers” (i.e., methyltransferases) and “erasers” (i.e., demethyltransferases), and can directly affect processes such as nuclear RNA export, splicing, and RNA stability .Physical And Chemical Properties Analysis
The physical and chemical properties of N(6)-adenine derivatives are influenced by the addition of the methyl group. This modification carries biophysical properties that affect the stability of nucleic acids as well as their binding affinity with other molecules .Future Directions
The future directions of research on N(6)-adenine derivatives are vast. Recent advances have shown that 6mA in plant genomes is related to development and stress response . Moreover, the role of N6-methyladenine methylation in glioma has been explored, providing insights into its potential as a therapeutic target .
properties
IUPAC Name |
N-(chrysen-5-ylmethyl)-7H-purin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N5/c1-4-8-19-15(5-1)9-10-20-18-7-3-2-6-16(18)11-17(21(19)20)12-25-23-22-24(27-13-26-22)29-14-28-23/h1-11,13-14H,12H2,(H2,25,26,27,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFRLNJWYCKBNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CNC5=NC=NC6=C5NC=N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70151836 |
Source
|
Record name | N(6)-((Chrysen-5-yl)methyl)adenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70151836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N(6)-((Chrysen-5-yl)methyl)adenine | |
CAS RN |
117606-16-3 |
Source
|
Record name | N(6)-((Chrysen-5-yl)methyl)adenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117606163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N(6)-((Chrysen-5-yl)methyl)adenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70151836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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